Pyridoxine dipalmitate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

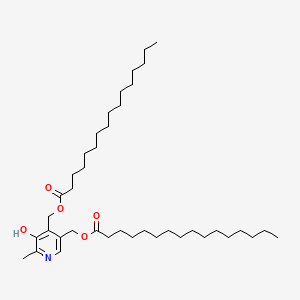

[4-(hexadecanoyloxymethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl hexadecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H71NO5/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-38(42)45-33-36-32-41-35(3)40(44)37(36)34-46-39(43)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32,44H,4-31,33-34H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYWWJBNPIWJMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1=CN=C(C(=C1COC(=O)CCCCCCCCCCCCCCC)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H71NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212902 |

Source

|

| Record name | Pyridoxine 3,4-dipalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31229-74-0, 635-38-1 |

Source

|

| Record name | Palmitic acid, diester with 5-hydroxy-6-methylpyridine-3,4-dimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031229740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxine 3,4-dipalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitic acid, diester with 5-hydroxy-6-methylpyridine-3,4-dimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pyridoxine Dipalmitate

Introduction: Bridging the Polarity Gap with a Lipophilic Vitamin B6 Derivative

Vitamin B6, a water-soluble vitamin essential for numerous metabolic processes, exists in several forms, with pyridoxine being a common vitamer used in supplementation and therapeutic applications.[1][2] Its inherent hydrophilicity, however, presents significant formulation challenges, particularly in lipid-based systems such as topical creams, ointments, and high-fat animal feeds. This limits its stability and bioavailability in specific applications. To overcome these limitations, pyridoxine dipalmitate, a lipophilic diester of pyridoxine, was developed.

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (C38H67NO5, Mol. Wt. 617.9 g/mol ).[3] By esterifying the two primary hydroxyl groups of the pyridoxine molecule with palmitic acid, a 16-carbon saturated fatty acid, the resulting compound gains significant oil solubility and enhanced stability.[4][5] This transformation allows for superior skin penetration in cosmetic formulations and reduced leaching in applications like aquaculture feed.[4][6] This document serves as a detailed resource for researchers, chemists, and formulation scientists involved in the development and quality control of products containing this functional ingredient.

Part 1: Synthesis and Purification Workflow

The synthesis of this compound is a two-step process involving the activation of palmitic acid followed by its esterification with pyridoxine. The causality behind this approach is rooted in the need to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating a nucleophilic attack from the hydroxyl groups of pyridoxine.

Step 1: Synthesis of Palmitoyl Chloride - The Activation Step

The synthesis begins with the conversion of palmitic acid to its more reactive acid chloride derivative, palmitoyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.

Experimental Protocol: Palmitoyl Chloride Synthesis [6]

-

Setup: To a three-necked flask equipped with a reflux condenser and a gas absorption trap (to neutralize HCl and SO₂), add 30g of palmitic acid, 20g of thionyl chloride, and 22.8g of benzene (as a solvent).

-

Reaction: Gradually heat the mixture. As the temperature approaches 80-85°C, the palmitic acid will melt, and the reaction will commence.

-

Reflux: Maintain the reaction at reflux for approximately 2 hours to ensure complete conversion.

-

Isolation: After the reflux period, remove the excess thionyl chloride and benzene via vacuum distillation. The resulting product is palmitoyl chloride, a colorless liquid.

Step 2: Esterification - Formation of this compound

This step involves the Schotten-Baumann reaction, where the hydroxyl groups of pyridoxine act as nucleophiles, attacking the electrophilic carbonyl carbon of the newly synthesized palmitoyl chloride. The reaction is performed in a biphasic system (chloroform/water) with a base to neutralize the hydrochloric acid generated during the reaction, driving it to completion.

Experimental Protocol: this compound Synthesis [6]

-

Reactant Preparation: In a three-necked flask, dissolve 4.2g of pyridoxine in 50mL of water. To this, add 11g of anhydrous sodium carbonate (as the base) and 100mL of chloroform.

-

Palmitoyl Chloride Addition: Prepare a solution of 15g of palmitoyl chloride in 15mL of chloroform. Using a constant pressure dropping funnel, add this solution dropwise to the pyridoxine mixture over the course of 1 hour. The slow addition is critical to control the exothermic reaction and prevent side product formation.

-

Reaction: Allow the mixture to react at room temperature for approximately 20 hours with continuous stirring.

-

Workup & Purification: a. After the reaction is complete, add an additional 70mL of chloroform and transfer the mixture to a separatory funnel. b. Allow the layers to separate. Collect the lower organic (chloroform) layer. c. Wash the organic layer sequentially with 1% hydrochloric acid (to remove any unreacted pyridoxine and excess base) and then several times with water until the washings are neutral. d. Dry the organic layer over anhydrous sodium sulfate to remove residual water. e. Distill off the chloroform under reduced pressure to obtain the crude this compound. The crude product typically has a melting point of 81-85°C.[6]

-

Recrystallization: For higher purity, recrystallize the crude product from 95% ethanol. This yields a white, crystalline product with a refined melting point of 87-91°C.[5][6]

Part 2: Physicochemical Properties and Analytical Characterization

A robust analytical workflow is essential to confirm the identity, structure, and purity of the synthesized this compound. This self-validating system ensures that the final product meets the required specifications for its intended application.

Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| Appearance | White or similar white crystal/crystalline powder | [4] |

| Molecular Formula | C₃₈H₆₇NO₅ | [3] |

| Molecular Weight | 617.9 g/mol | [3] |

| Melting Point | 87-91°C (recrystallized) | [5] |

| Solubility | Easily soluble in oil, slightly in hot ethanol, insoluble in water | [4] |

| IUPAC Name | (5-hydroxy-4-(hexadecanoyloxymethyl)-6-methylpyridin-3-yl)methyl hexadecanoate | [3] |

Experimental Protocols for Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify key functional groups and confirm the esterification.

-

Methodology: A small amount of the sample is mixed with KBr powder and pressed into a disc. The infrared spectrum is then recorded.

-

Expected Key Peaks:

-

~1740 cm⁻¹: A strong C=O stretching vibration, characteristic of the newly formed ester groups. This is a critical peak confirming the reaction.

-

~3300-3400 cm⁻¹: A broad O-H stretching band, corresponding to the remaining phenolic hydroxyl group at position 3 of the pyridine ring.

-

~2850-2960 cm⁻¹: Strong C-H stretching vibrations from the long aliphatic palmitate chains.

-

~1200-1300 cm⁻¹: C-O stretching vibration of the ester linkage.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide definitive structural confirmation of the molecule.

-

Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired.

-

Expected ¹H NMR Signals:

-

A singlet proton signal for the aromatic pyridine ring.

-

A singlet for the methyl group protons attached to the pyridine ring.

-

Two distinct singlets for the two methylene (-CH₂-) groups at positions 4 and 5, now part of the ester linkages (-CH₂-O-C=O).

-

Multiple signals in the aliphatic region (~0.8-2.5 ppm), including a triplet for the terminal methyl groups of the palmitate chains and multiplets for the numerous methylene groups.

-

-

Expected ¹³C NMR Signals:

-

Signals corresponding to the carbons of the pyridine ring.

-

Two signals in the ester carbonyl region (~170 ppm).

-

Multiple signals for the carbons of the two long palmitate chains.

-

3. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the synthesized compound.

-

Methodology: The sample is analyzed using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS) and employing a soft ionization technique like Electrospray Ionization (ESI).

-

Expected Result: The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 618.9. This provides strong evidence that the target molecule has been successfully synthesized.

4. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final product and quantify it in formulations.

-

Methodology: A reversed-phase HPLC method is typically employed.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer.

-

Detection: UV detector set at the λmax of the pyridoxine chromophore, typically around 280-290 nm.[8]

-

Purity Assessment: A pure sample should yield a single, sharp peak at a specific retention time. The peak area percentage is used to calculate the purity.

-

Part 3: Field-Proven Insights and Applications

The unique lipophilic nature of this compound makes it a highly versatile and stable form of Vitamin B6, leading to its adoption in several industries.

Cosmetics and Dermatology

In skincare, this compound functions as a multi-purpose active ingredient. Its oil solubility ensures good compatibility with the skin's lipid barrier, allowing for enhanced absorption compared to its water-soluble parent.[4][6] It is widely used in creams, emulsions, and hair care products.[4]

-

Anti-Acne and Seborrhea Control: It retains the physiological functions of Vitamin B6, which plays a role in amino acid and lipid metabolism. This helps in managing skin conditions like acne, seborrheic eczema, and general skin inflammation.[4][10]

-

Skin Conditioning: It acts as a skin-conditioning agent, preventing skin roughness and improving overall texture.[4][5]

-

Stability in Formulation: As an ester, it is more stable against oxidation and heat compared to pyridoxine, making it a robust choice for complex cosmetic formulations. It is typically incorporated into the oil phase and heated to 80°C during cream production.[10]

-

Usage Levels: The recommended concentration in cosmetic products generally ranges from 0.5% to 2.0%.[4]

Pharmaceuticals and Drug Development

This compound can be considered a prodrug of Vitamin B6. Its lipophilic character can be leveraged in designing specialized drug delivery systems, such as lipid nanoparticles or topical formulations, to target specific tissues or enhance bioavailability. It delivers the therapeutic benefits of pyridoxine, which is used to treat conditions ranging from peripheral neuropathy to certain types of anemia and seizures in infants.[11]

Aquaculture

In aquaculture feed, the water solubility of traditional Vitamin B6 (pyridoxine HCl) is a significant drawback, as it can leach into the water, reducing the amount ingested by the fish and contributing to nutrient pollution. This compound's insolubility in water makes it a superior alternative. It remains stable within the high-fat feed pellets, ensuring better delivery of this essential nutrient to the fish and reducing environmental impact and feed cost.[6]

Conclusion

This compound stands as an exemplary case of targeted chemical modification to enhance the utility of a vital nutrient. The synthesis, while straightforward, requires careful control of reaction conditions and a thorough purification process to yield a high-purity product. The subsequent characterization using a suite of orthogonal analytical techniques—FTIR, NMR, MS, and HPLC—is non-negotiable for ensuring the structural integrity and quality required for its application in the cosmetic, pharmaceutical, and aquaculture industries. This guide provides the fundamental framework and field-proven insights for scientists and researchers working with this valuable lipophilic derivative of Vitamin B6.

References

-

Cosmetic Ingredients Guide. (2024, March 29). This compound | Vitamin B6 Dipalmitate. Retrieved from [Link]

-

Dr.Oracle. (2025, February 23). What are the uses of pyridoxine (Vitamin B6)?. Retrieved from [Link]

-

Sakuragi, T., & Kummerow, F. A. (n.d.). The Synthesis of Long Chain Fatty Acid Derivatives of the Vitamin B6 Group. ElectronicsAndBooks. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cosmacon. (n.d.). Pyridoxine - vitamin b6. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridoxine on Primesep 100 Column. Alltesta. Retrieved from [Link]

-

PubChem. (n.d.). Pyridoxine. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 635-38-1, this compound. Retrieved from [Link]

-

MedlinePlus. (2017, August 15). Pyridoxine. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridoxine. Retrieved from [Link]

-

ClinicalTrials.eu. (n.d.). Pyridoxine – Application in Therapy and Current Clinical Research. Retrieved from [Link]

-

CPUT. (n.d.). HPLC ANALYSIS OF VITAMIN B1, B2, B3, B6, B9, B12 AND VITAMIN C IN VARIOUS FOOD MATRICES. Retrieved from [Link]

-

DigitalCommons@UNO. (2019, June 20). Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography. Retrieved from [Link]

-

Elsadig, A., et al. (n.d.). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degr. Retrieved from [Link]

Sources

- 1. Pyridoxine: MedlinePlus Drug Information [medlineplus.gov]

- 2. Pyridoxine - Wikipedia [en.wikipedia.org]

- 3. This compound | C38H67NO5 | CID 71586766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Vitamin B6 Dipalmitate | Cosmetic Ingredients Guide [ci.guide]

- 5. Cas 635-38-1,this compound | lookchem [lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. HPLC Method for Analysis of Pyridoxine on Primesep 100 Column on Alltesta™ | SIELC Technologies [sielc.com]

- 8. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 9. jchps.com [jchps.com]

- 10. specialchem.com [specialchem.com]

- 11. droracle.ai [droracle.ai]

An In-depth Technical Guide to Pyridoxine Dipalmitate: Properties, Synthesis, Analysis, and Dermatological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine dipalmitate, a lipophilic derivative of vitamin B6, offers enhanced stability and skin permeability, making it a compound of significant interest in dermatology and cosmetic science. This guide provides a comprehensive overview of its chemical and physical properties, methodologies for its synthesis and characterization, and a detailed exploration of its biological functions, particularly its role in promoting skin health and collagen synthesis. By synthesizing technical data with practical, field-proven insights, this document serves as a crucial resource for professionals engaged in the research and development of innovative dermatological and cosmetic formulations.

Introduction: The Rationale for a Lipophilic Vitamin B6 Derivative

Vitamin B6, in its common form as pyridoxine hydrochloride, is a water-soluble vitamin essential for numerous metabolic processes. However, its hydrophilicity limits its efficacy in topical applications, where penetration through the lipid-rich stratum corneum is paramount. Furthermore, pyridoxine hydrochloride exhibits instability in the presence of heat and light, posing challenges for formulation and storage[1].

The esterification of pyridoxine with palmitic acid to form this compound addresses these limitations. This modification significantly reduces its water solubility and renders it oil-soluble, thereby improving its compatibility with cosmetic and pharmaceutical bases and enhancing its percutaneous absorption[2][3]. The resulting compound retains the physiological functions of vitamin B6 while offering superior stability, making it an attractive active ingredient for a range of dermatological applications, from anti-aging to acne treatment[2][3].

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective formulation and application.

Chemical Identity and Structure

This compound is the diester of pyridoxine and palmitic acid[4].

-

IUPAC Name: (4-hexadecanoyloxy-5-hydroxy-6-methyl-3-pyridinyl) hexadecanoate

-

Synonyms: Vitamin B6 Dipalmitate, Pyridoxol 3,4-dipalmitate, 5-hydroxy-6-methyl-3,4-pyridinedimethanol dipalmitate[5]

-

CAS Number: 635-38-1[5]

-

Molecular Formula: C₄₀H₇₁NO₅[5]

-

Molecular Weight: 646.0 g/mol [5]

Physicochemical Data

The lipophilic nature of this compound is evident in its solubility profile and other physical properties.

| Property | Value | Source |

| Appearance | White or similar white crystalline powder; odorless. | [6] |

| Melting Point | 87-91 °C | [5] |

| Boiling Point | 716.9 ± 55.0 °C (Predicted) | [5] |

| Density | 0.971 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | - Insoluble in water. - Easily dissolved in oil. - Slightly soluble in hot ethanol. | [6] |

| pKa | 8.97 ± 0.10 (Predicted) | [5] |

Stability Profile

This compound exhibits enhanced stability compared to its water-soluble counterpart, pyridoxine hydrochloride. It is more resistant to degradation by heat and light, a critical advantage for cosmetic and pharmaceutical formulations[1]. While specific quantitative stability data under various pH and temperature conditions are not extensively published, its improved stability is a key driver for its use.

Synthesis and Characterization

The synthesis of this compound is a crucial step in its production for research and commercial purposes.

Synthetic Pathway

A common laboratory-scale synthesis involves the esterification of pyridoxine with palmitoyl chloride.

Caption: Synthetic route for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established, albeit non-peer-reviewed, methodologies[2].

Step 1: Preparation of Palmitoyl Chloride

-

In a three-necked flask equipped with a reflux condenser and a gas absorption device, combine 30g of palmitic acid, 20g of thionyl chloride, and 22.8g of benzene[2].

-

Gradually heat the mixture to 80-85°C until the palmitic acid melts[2].

-

Reflux the reaction for approximately 2 hours[2].

-

Remove the residual thionyl chloride and benzene by vacuum distillation to yield palmitoyl chloride as a colorless liquid[2].

Step 2: Synthesis of this compound

-

Dissolve 4.2g of pyridoxine in 50mL of water and add it to a three-necked flask[2].

-

Add 11g of anhydrous sodium carbonate and 100mL of chloroform to the flask[2].

-

Slowly add a solution of 15g of palmitoyl chloride in 15mL of chloroform dropwise over 1 hour using a constant pressure dropping funnel[2].

-

Allow the reaction to proceed for approximately 20 hours at room temperature[2].

-

After the reaction, add 70mL of chloroform and mix thoroughly[2].

-

Transfer the mixture to a separating funnel and allow the layers to separate[2].

-

Wash the lower organic layer with 1% hydrochloric acid, followed by several washes with water[2].

-

Dry the organic layer with anhydrous sodium sulfate[2].

-

Distill off the chloroform to obtain the crude product[2].

-

Recrystallize the crude product from 95% ethanol to yield a white product with a melting point of 87-88°C[2].

Spectroscopic Characterization

-

¹H NMR: Expected signals would include aromatic protons from the pyridine ring, a methyl group singlet, methylene protons adjacent to the ester linkages, and a complex multiplet for the long aliphatic chains of the palmitate groups.

-

¹³C NMR: Aromatic carbons of the pyridine ring, the methyl carbon, carbonyl carbons of the ester groups, and a series of aliphatic carbons from the palmitate chains would be expected.

-

FT-IR: Characteristic peaks would include C=O stretching of the ester groups, C-O stretching, aromatic C=C and C=N stretching from the pyridine ring, and C-H stretching and bending from the aliphatic chains.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound would be observed, along with fragmentation patterns characteristic of the loss of the palmitoyl chains.

Analytical Methodologies

The quality control and quantification of this compound in raw materials and finished products are essential. While specific validated methods for the dipalmitate ester are not widely published, methods for pyridoxine can be adapted.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the standard for the analysis of pyridoxine and can be optimized for this compound.

Caption: General workflow for HPLC analysis of this compound.

4.1.1. Proposed HPLC-UV Protocol

This protocol is a starting point for method development, based on established methods for pyridoxine[1][7].

-

Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: For a cream or lotion, perform a solvent extraction to isolate the this compound from the formulation matrix.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 280-290 nm.

-

-

Quantification: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is preferred. This technique is commonly used for the analysis of vitamin B6 vitamers and can be adapted for this compound[7][8].

Mechanism of Action in Dermatological Applications

This compound's efficacy in skincare stems from the biological roles of its active moiety, vitamin B6.

Role in Collagen Synthesis

Vitamin B6 is a crucial cofactor in amino acid metabolism, which is fundamental to protein synthesis, including that of collagen[9]. A deficiency in vitamin B6 can impair the synthesis of proline, a key amino acid in collagen, leading to suppressed collagen neogenesis in the skin[6]. By delivering vitamin B6 to the skin, this compound supports the metabolic pathways necessary for healthy collagen production. The transforming growth factor-beta (TGF-β) signaling pathway is a key regulator of collagen biosynthesis in dermal fibroblasts, and it is plausible that the metabolic support provided by vitamin B6 influences this pathway, although direct studies on this compound are lacking[10][11].

Caption: Proposed mechanism of this compound in supporting collagen synthesis.

Anti-inflammatory and Antioxidant Properties

This compound retains the anti-inflammatory properties of vitamin B6, which can be beneficial in treating inflammatory skin conditions such as acne and seborrheic dermatitis[2]. Vitamin B6 also plays a role in attenuating intracellular oxidative stress, which is a contributing factor to skin aging and pigmentation[7].

Applications in Drug Development and Cosmetics

The favorable properties of this compound have led to its use in a variety of topical products.

-

Anti-Aging Formulations: As a promoter of collagen formation, it is used to reduce the appearance of wrinkles and fine lines[3].

-

Acne and Seborrheic Dermatitis Treatment: Its anti-inflammatory and skin-conditioning properties make it effective in managing these conditions[6].

-

Skin Moisturization: It acts as a skin-conditioning agent, helping to maintain skin hydration and improve texture[3].

-

Hair Care: It is used in hair conditioning formulations to reduce static and improve hair quality[4].

The typical usage level in cosmetic formulations ranges from 0.5% to 2.0%[6].

Conclusion

This compound represents a significant advancement in the topical application of vitamin B6. Its lipophilic nature and enhanced stability overcome the limitations of pyridoxine hydrochloride, allowing for more effective delivery into the skin. This technical guide has provided a comprehensive overview of its chemical and physical properties, synthesis, analytical methodologies, and mechanisms of action. For researchers and formulators, this compound offers a promising tool for the development of next-generation dermatological and cosmetic products aimed at improving skin health and combating the signs of aging. Further research into its specific interactions with skin-related signaling pathways and the development of validated analytical methods will continue to expand its potential in evidence-based skincare.

References

- A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. Impactfactor. (2023-09-25).

- Isotopic Abundance Ratio Evaluation of the Consciousness Energy Treated Pyridoxine Using LC-MS and GC-MS Spectrometry. Juniper Publishers. (2021-02-11).

- Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum. PubMed. (2021-04-29).

- Pyridoxine- 3 , Their Use in 4-Diacylates Cosmetics. J. Soc. Cosmetic Chemists. (1965).

- Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. NIH. (2020-08-14).

- Pathways of pyridoxine synthesis and salvage. Insets depict gene fusion...

- 1H NMR Characterization of Two New Pyridoxine Derivatives.

- What is the synthesis of this compound and its applic

- This compound | Vitamin B6 Dipalmitate. Cosmetic Ingredients Guide. (2024-03-29).

- Cas 635-38-1,Pyridoxine dipalmit

- Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride. 9VOM Publishing.

- Pyridoxine regulates hair follicle development via the PI3K/Akt, Wnt and Notch signalling p

- PYRIDOXINE DIPALMIT

- This compound palmitic acid, diester with 5-hydroxy-6-methylpyridine-3,4-dimethanol. thegoodscentscompany.com.

- Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use. PMC - PubMed Central. (2011-05-14).

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000239).

- Enzymatic synthesis of vitamin B6 precursor.

- Natural Compounds with Beneficial Effects on Skin Collagen Type I and Mechanisms of Their Action. PMC - NIH.

- Determination of pyridoxine in dietary supplements by liquid chromatography with UV, fluorescence, and mass spectrometric detection: single-laboratory valid

- 13C NMR spectroscopy of the vitamin B6 group. PubMed.

- Stability of three forms of vitamin B6 to laboratory light conditions. Semantic Scholar.

- Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes. PMC - NIH.

- A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. Impactfactor. (2023-09-25).

- Cas 635-38-1,Pyridoxine dipalmit

- Infrared spectra of Pyridoxine monohydrochloride.

- The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibr

- Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)

- Electrochemical preparation and the characterizations of poly(3,5-diamino 1,2,4-triazole) film for the selective determination of pyridoxine in pharmaceutical formulations. PMC - PubMed Central. (2023-03-20).

- The Role of Fibroblasts in Skin Homeostasis and Repair. MDPI.

- Regulation of collagen synthesis in human dermal fibroblasts in contracted collagen gels by ascorbic acid, growth factors, and inhibitors of lipid peroxid

- Stimulation of collagen production of skin fibroblasts induced by LA...

- The mechanism of hydralazine-induced collagen biosynthesis in cultured fibroblasts. PMC - NIH.

- The biochemical cascade that triggers collagen synthesis from the dermal fibroblast, initiated by retinoic acid.

- Pyridoxine Is Effective for Preventing Hand-Foot Syndrome Induced by Pegylated Liposomal Doxorubicin for Multiple Myeloma: The Results of a Randomized Study. PMC - NIH. (2022-12-12).

- Role of TGF-β in Skin Chronic Wounds: A Ker

Sources

- 1. jchps.com [jchps.com]

- 2. Tizra Reader [library.scconline.org]

- 3. NIKKOL DP (Vitamin B6 Derivative|Fat Soluble)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]

- 4. scispace.com [scispace.com]

- 5. Cas 635-38-1,this compound | lookchem [lookchem.com]

- 6. mjcce.org.mk [mjcce.org.mk]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. researchgate.net [researchgate.net]

- 9. This compound [thegoodscentscompany.com]

- 10. Quots for High Purity Cosmetic Grade this compound CAS 635-38-1 [zfbiotec.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Pyridoxine Dipalmitate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Lipophilicity in Vitamin B6 Derivatives

Vitamin B6, in its natural forms such as pyridoxine, is a water-soluble vitamin essential for numerous metabolic processes.[1] However, its hydrophilicity limits its use in lipid-based formulations and can affect its stability and absorption through the skin.[2] To overcome these limitations, lipophilic derivatives have been synthesized, with pyridoxine dipalmitate being a prominent example. It is the diester of pyridoxine with palmitic acid, a 16-carbon saturated fatty acid.[3][4] This structural modification drastically reduces its water solubility and enhances its affinity for oils and lipids, making it an ideal candidate for topical and oil-based pharmaceutical and cosmetic products.[2][5]

Understanding the solubility of this compound in various organic solvents is paramount for formulation scientists. Solubility data informs the selection of appropriate solvent systems, predicts the physical stability of a formulation, and influences the release and absorption of the active ingredient.[6]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Chemical Name | (4-hexadecanoyloxy-5-hydroxy-6-methylpyridin-3-yl)methyl hexadecanoate | [3] |

| CAS Number | 635-38-1 | [7] |

| Molecular Formula | C₄₀H₇₁NO₅ | [7] |

| Molecular Weight | 645.99 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 87-91 °C | [7][8] |

| LogP (calculated) | ~12.14 | [7] |

| Water Solubility | Insoluble | [2] |

The high calculated LogP value underscores the highly lipophilic nature of the molecule, predicting its preferential partitioning into non-polar environments.

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility. The dissolution of a crystalline solute, such as this compound, in a solvent is a thermodynamic process governed by two main energy considerations:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvation Energy: The energy released when the solute molecules are surrounded by and interact with the solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the crystal lattice energy.

The molecular structure of this compound, with its two long, non-polar palmitate chains, dominates its solubility profile. These aliphatic chains readily interact with non-polar and moderately polar organic solvents through van der Waals forces. The central pyridoxine ring, with its hydroxyl and nitrogen groups, contributes a minor polar character.

Quantitative Solubility of this compound and Analogous Compounds

As of the latest literature review, specific quantitative solubility data for this compound across a range of organic solvents is not extensively published. Qualitative descriptions indicate that it is "easily dissolved in oil" and "slightly dissolved in ethanol by hot."[2]

To provide a practical reference for formulation scientists, the following table presents solubility data for structurally similar long-chain fatty acid esters of other vitamins, such as retinyl palmitate and ascorbyl palmitate. These compounds share the characteristic of a polar head group esterified with one or more long aliphatic chains, making their solubility behavior a reasonable proxy for what can be expected with this compound.

| Solvent | Solvent Polarity | Expected Solubility of this compound (Qualitative) | Representative Solubility of Analogous Long-Chain Vitamin Esters (e.g., Retinyl Palmitate) |

| Hexane | Non-polar | High | Soluble |

| Toluene | Non-polar | High | Soluble |

| Chloroform | Non-polar | High | Soluble |

| Diethyl Ether | Non-polar | High | Soluble |

| Ethyl Acetate | Moderately Polar | Moderate to High | Soluble |

| Acetone | Polar Aprotic | Moderate | Soluble |

| Isopropanol | Polar Protic | Low to Moderate | Soluble |

| Ethanol | Polar Protic | Low (Slightly soluble when heated) | Soluble |

| Methanol | Polar Protic | Low | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | Soluble |

Note: The qualitative predictions for this compound are based on general principles of solubility and the limited available information. The solubility of analogous compounds is provided for illustrative purposes and may not directly reflect the exact solubility of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of comprehensive public data, empirical determination of this compound's solubility in specific solvent systems is crucial. The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant. This concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Experimental Workflow Diagram

Caption: Workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Detailed Protocol

-

Preparation:

-

Add an excess amount of this compound (e.g., 20-50 mg) to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or orbital incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microparticles. Alternatively, centrifuge the vials at high speed and carefully collect the supernatant.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase used for analysis) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is critical for reliable solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for this purpose.

HPLC-UV Method Development

Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a lipophilic compound like this compound, a reversed-phase HPLC system is ideal. The molecule is retained on a non-polar stationary phase and eluted with a polar mobile phase. A UV detector measures the absorbance of the eluate at a specific wavelength, and the resulting peak area is proportional to the concentration of the analyte.

Caption: Schematic of a typical HPLC-UV system for the quantification of this compound.

Recommended HPLC-UV Parameters (Starting Point)

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water. Given the high lipophilicity of this compound, a high percentage of acetonitrile will likely be required (e.g., 90:10 acetonitrile:water). Isocratic elution is generally sufficient.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30-40 °C.

-

Detection Wavelength: The UV spectrum of pyridoxine shows an absorption maximum around 290 nm.[9] While the palmitate esters may slightly shift this, 290 nm serves as a good starting point for detection.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.

UV-Vis Spectrophotometry as an Alternative

For a simpler, high-throughput screening approach, UV-Vis spectrophotometry can be used. A calibration curve of absorbance versus concentration is first established. The absorbance of the diluted supernatant can then be measured, and the concentration determined from the calibration curve. This method is less specific than HPLC and is susceptible to interference from other components in the sample that absorb at the same wavelength.

Conclusion and Future Perspectives

This compound's enhanced lipophilicity presents both opportunities and challenges in formulation development. While it is well-suited for lipid-based systems, a thorough understanding of its solubility in a range of organic solvents is essential for creating stable and effective products. This guide has provided the theoretical framework, a detailed experimental protocol, and analytical methodologies for researchers to determine the solubility of this compound in their specific systems of interest.

The lack of publicly available quantitative solubility data highlights an area for future research. The generation and publication of a comprehensive solubility profile of this compound in various pharmaceutically and cosmetically relevant organic solvents would be of great value to the scientific community.

References

-

Cosmetic Ingredients Guide. (2024, March 29). This compound | Vitamin B6 Dipalmitate. Retrieved from [Link]

-

European Union. (2021, February 15). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIKKO CHEMICALS. (n.d.). NIKKOL DP (Vitamin B6 Derivative|Fat Soluble). Retrieved from [Link]

-

Chemsrc. (2025, September 15). This compound | CAS#:635-38-1. Retrieved from [Link]

-

Reddit. (2017, August 17). How do fats dissolve in organic solvents? r/askscience. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

ResearchGate. (2015, October). Determination and correlation of pyridoxine hydrochloride solubility in different binary mixtures at temperatures from 278.15 K to 313.15 K. The Journal of Chemical Thermodynamics, 94. Retrieved from [Link]

-

ResearchGate. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility data of fatty acids in organic solvents [g/L]. Retrieved from [Link]

-

IARC Publications. (n.d.). Chemical and physical characteristics. Retrieved from [Link]

-

ResearchGate. (2020, August 6). The Solubility of C60 Fullerene in Long Chain Fatty Acids Esters. Retrieved from [Link]

-

MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Low temperature solubilities of fatty acids in selected organic solvents. Retrieved from [Link]

- Google Patents. (n.d.). DE10261271A1 - Process for the preparation of pyridoxine or its acid addition salt.

-

Semantic Scholar. (n.d.). Solubilities of some normal saturated and unsaturated long-chain fatty acid methyl esters in acetone, n-hexane, toluene, and 1,2-dichloroethane. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? Chemistry For Everyone. Retrieved from [Link]

-

LookChem. (n.d.). Cas 635-38-1,this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility parameter values of various solvents plotted against.... Retrieved from [Link]

- Google Patents. (n.d.). WO2006066806A1 - Manufacture of vitamin b6.

-

PubChem. (n.d.). Manufacture of vitamin B6 - Patent US-7495101-B2. Retrieved from [Link]

-

Cosmacon. (n.d.). Pyridoxine - vitamin b6. Retrieved from [Link]

-

Cosmetic Ingredients Guide. (2024, March 29). This compound | Vitamin B6 Dipalmitate. Retrieved from [Link]

-

ResearchGate. (n.d.). Impurity profiling UPLC methods for quantitative analysis of some antiemetics formulated with Pyridoxine. Retrieved from [Link]

-

IARC Publications. (n.d.). Vitamin в6: Pyridoxine, Pyridoxal and Pyridoxamine. Retrieved from [Link]

- Google Patents. (n.d.). US3381014A - Process for producing pyridoxine and novel intermediates thereof.

-

Nature. (n.d.). Solubility of vitamin A in supercritical CO2: experimental study and thermodynamic modeling. Scientific Reports. Retrieved from [Link]

-

ResearchGate. (2023, December 29). (PDF) Solid-State Characterization to Understand the Change in the Physicochemical and Thermal Properties of the Consciousness Energy Healing Treated Pyridoxine. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Crystalline esters of vitamin A: Preparation and properties. II. Biological potency. Retrieved from [Link]

-

The Ukrainian Biochemical Journal. (n.d.). Physical-chemical ProPerties and the reactivity of Pyridoxine and Pyrrolidone carboxylate and their Protolytic forms. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Stability of cosmetic formulations containing esters of Vitamins E and A: Chemical and physical aspects. Retrieved from [Link]

-

PubChem. (n.d.). Pyridoxine. Retrieved from [Link]

- Google Patents. (n.d.). US7495101B2 - Manufacture of vitamin B6.

-

European Patent Office. (n.d.). Pharmaceutical preparation comprising vitamin B6 - EP 0270026 A2. Retrieved from [Link]

- Google Patents. (n.d.). US8367701B2 - Crystalline pharmaceutical and methods of preparation and use thereof.

-

PubMed. (n.d.). The biological utilization of various fat-soluble esters of pyridoxine and 4-desoxypyridoxine by rats. Retrieved from [Link]

-

Analytical Methods (RSC Publishing). (n.d.). An effective approach to the quantitative analysis of skin-whitening agents in cosmetics with different substrates based on conventional UV-Vis determination. Retrieved from [Link]

-

MDPI. (n.d.). Simultaneous Quantification of Vitamin A and Derivatives in Cosmetic Products by Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. This compound | Vitamin B6 Dipalmitate | Cosmetic Ingredients Guide [ci.guide]

- 3. This compound | C38H67NO5 | CID 71586766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NIKKOL DP (Vitamin B6 Derivative|Fat Soluble)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]

- 5. specialchem.com [specialchem.com]

- 6. reddit.com [reddit.com]

- 7. This compound | CAS#:635-38-1 | Chemsrc [chemsrc.com]

- 8. Cas 635-38-1,this compound | lookchem [lookchem.com]

- 9. Pyridoxine - vitamin b6 - Cosmacon [cosmacon.de]

Biological effects of Pyridoxine dipalmitate in vitro

An In-Depth Technical Guide to the In Vitro Biological Effects of Pyridoxine Dipalmitate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a lipophilic and stabilized ester of pyridoxine (Vitamin B6), is emerging as a functional ingredient of significant interest in dermatological and cosmetic science.[1] Its enhanced stability and permeability compared to its hydrophilic parent compound make it an ideal candidate for topical formulations.[1] This guide provides a comprehensive technical overview of the in vitro biological effects attributable to this compound, focusing on the molecular mechanisms that underpin its efficacy. The biological activity of this compound is predicated on its intracellular conversion to pyridoxine and subsequently to the biologically active coenzyme, pyridoxal 5'-phosphate (PLP).[2][3][4] This guide elucidates its potent antioxidant, broad-spectrum anti-inflammatory, and pigmentation-regulating properties, alongside its role in enhancing epidermal barrier function. Each section synthesizes key mechanistic data with detailed, field-proven experimental protocols to empower researchers in their evaluation and application of this versatile compound.

Part 1: The Foundational Principle: A Vitamin B6 Prodrug

To comprehend the in vitro effects of this compound, it is essential to first understand its role as a prodrug. The dipalmitate ester modification renders the molecule oil-soluble and stable, facilitating its penetration through the stratum corneum and into viable skin cells.[1] Once inside the cell, its biological activity is unlocked through a two-stage metabolic activation process.

-

Ester Hydrolysis: Intracellular esterases cleave the two palmitate chains, releasing free pyridoxine (PN).

-

Phosphorylation: Pyridoxine is then converted into its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), through the action of two key enzymes: pyridoxal kinase and pyridox(am)ine-phosphate oxidase.[2][3]

PLP is a critical coenzyme for over 140 enzymatic reactions, primarily involving amino acid metabolism, but also fatty acid metabolism and neurotransmitter synthesis.[4][5] It is this active PLP form that mediates the diverse biological effects detailed in this guide.

Caption: Intracellular activation of this compound to PLP.

Part 2: Core Biological Effects & Mechanistic Pathways

Potent Antioxidant Activity

One of the most well-documented properties of Vitamin B6 is its capacity to mitigate oxidative stress. This activity is crucial for protecting cells from damage induced by reactive oxygen species (ROS), a key factor in skin aging and inflammation.

Causality of Action: The antioxidant effect is multifaceted. Pyridoxine has been shown to directly scavenge highly damaging ROS, including hydroxyl and peroxyl radicals.[6][7] This action prevents the initiation and propagation of lipid peroxidation in cell membranes and shields proteins from oxidative damage (carbonylation).[8][9] Furthermore, studies suggest Vitamin B6 may inhibit xanthine oxidase, a key enzyme responsible for generating superoxide radicals, thereby reducing the overall ROS load within the cell.[10]

Experimental Validation: In vitro studies using human erythrocytes exposed to potent oxidants demonstrate that pyridoxine significantly decreases lipid peroxidation and protein carbonylation, confirming its protective effect on cellular integrity.[8]

Experimental Protocol: Cellular ROS Scavenging Assay This protocol determines the ability of a test compound to reduce intracellular ROS levels in keratinocytes under oxidative stress.

-

Cell Seeding: Seed human epidermal keratinocytes (e.g., HaCaT) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.

-

Compound Pre-treatment: Treat cells with various concentrations of this compound (solubilized in an appropriate vehicle, e.g., DMSO, then diluted in media) for 18-24 hours. Include a vehicle-only control and a positive control (e.g., N-acetylcysteine).

-

ROS Probe Loading: Remove media and wash cells with warm PBS. Add 100 µL of 20 µM 2',7'–dichlorofluorescin diacetate (DCFH-DA) solution to each well and incubate for 30 minutes at 37°C. DCFH-DA is a non-fluorescent probe that becomes highly fluorescent upon oxidation by ROS.

-

Induction of Oxidative Stress: Wash cells with PBS to remove excess probe. Add 100 µL of a ROS-inducing agent (e.g., 500 µM H₂O₂) to all wells except for the non-stressed control.

-

Fluorescence Measurement: Immediately measure fluorescence intensity using a plate reader with excitation/emission wavelengths of ~485/535 nm. Read the plate every 5 minutes for 1 hour.

-

Data Analysis: Calculate the rate of fluorescence increase over time. Compare the rates of the this compound-treated groups to the H₂O₂-only control to determine the percentage reduction in ROS.

Broad-Spectrum Anti-Inflammatory Effects

Chronic inflammation is a driver of numerous skin pathologies. The active form of Vitamin B6, PLP, acts as a powerful modulator of inflammatory responses.

Causality of Action: High-dose Vitamin B6 has been shown to exert a global anti-inflammatory effect on immune cells by downregulating the expression of a wide array of pro-inflammatory mediators.[11][12] This is achieved by inhibiting key signaling pathways, such as the NF-κB pathway, which is activated by inflammatory triggers like lipopolysaccharide (LPS). The consequence is a significant reduction in the transcription and secretion of pivotal cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and cell adhesion molecules that orchestrate the inflammatory cascade.[11][12]

Caption: Inhibition of the NF-κB inflammatory pathway by PLP.

Experimental Protocol: Cytokine Release Assay in Macrophages This protocol quantifies the reduction of pro-inflammatory cytokine secretion from macrophages.

-

Cell Differentiation: Seed a monocyte cell line (e.g., U937) in a 24-well plate and differentiate them into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24 hours.

-

Inflammatory Challenge: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include an unstimulated control and an LPS-only control. Incubate for 6-12 hours.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

-

Cytokine Quantification: Measure the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Generate a standard curve from the ELISA standards. Calculate the cytokine concentration for each sample and determine the percentage inhibition relative to the LPS-only control.

Table 1: Representative Data on Inflammatory Mediator Reduction

| Mediator | Cell Type | Stimulus | Effect of Vitamin B6 | Reference |

| IL-6 | Monocytes | LPS | Significantly Decreased | [11] |

| TNF-α | Monocytes | LPS | Significantly Decreased | [11] |

| IL-1β | Monocytes | LPS | Significantly Decreased | [11] |

| CCL2, CXCL8 | Monocytes | LPS | Downregulated | [11][12] |

| NF-κB, STATs | Monocytes | LPS | Downregulated | [11][12] |

Regulation of Cutaneous Hyperpigmentation

Unwanted skin pigmentation is a common cosmetic concern. This compound, via its active metabolites, addresses this through a dual mechanism of action.

Causality of Action:

-

Inhibition of Melanogenesis: The primary mechanism is the suppression of melanogenesis within melanocytes. In vitro studies show that Vitamin B6 compounds, particularly pyridoxal, reduce melanin content by downregulating the expression of tyrosinase, the rate-limiting enzyme in melanin synthesis.[13][14]

-

Modulation of Keratinocyte Function: Oxidative stress can trigger keratinocytes to increase their phagocytosis of melanosomes transferred from melanocytes, contributing to pigmented spots.[15] Pyridoxine's antioxidant properties can suppress this stress-induced phagocytosis, reducing the accumulation of melanin in the epidermis.[15]

Experimental Protocol: Melanin Content Assay in B16F10 Melanoma Cells This assay directly measures the impact of a test compound on melanin production.

-

Cell Seeding: Plate B16F10 murine melanoma cells in a 6-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 72 hours. To stimulate melanogenesis, a-Melanocyte-Stimulating Hormone (a-MSH) can be co-administered for the final 48 hours. Include a positive control inhibitor like Kojic Acid.

-

Cell Lysis: After incubation, wash the cells with PBS and harvest them. Lyse the cell pellet (e.g., 1.5 x 10⁶ cells) by incubating in 1N NaOH at 80°C for 2 hours. This dissolves the melanin granules.

-

Quantification: Measure the absorbance of the lysate at 405-450 nm using a spectrophotometer. This absorbance is directly proportional to the melanin content.

-

Data Normalization: A parallel plate should be set up to determine total protein content (e.g., via BCA assay) or cell count to normalize the melanin content.

-

Analysis: Express results as melanin content per cell or per µg of protein and calculate the percentage inhibition compared to the stimulated, untreated control.[13]

Enhancement of Epidermal Barrier Function

A robust epidermal barrier is fundamental to healthy skin. Pyridoxine contributes to the structural integrity of this barrier.

Causality of Action: Pyridoxine has been shown to specifically increase the gene expression of profilaggrin in normal human epidermal keratinocytes.[16] Profilaggrin is processed into filaggrin, a critical protein that aggregates keratin filaments in the stratum corneum. This process is essential for the proper formation and structural integrity of the skin's outermost protective layer. A deficiency in filaggrin is linked to barrier defects and conditions like atopic dermatitis. By stimulating filaggrin production, pyridoxine helps fortify the epidermal barrier.[16]

Experimental Protocol: Western Blot for Filaggrin Expression This protocol assesses changes in filaggrin protein levels in keratinocytes.

-

Cell Culture: Culture normal human epidermal keratinocytes (NHEKs) to ~70% confluency.

-

Treatment: Treat cells with this compound at various concentrations for 48-72 hours.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with a primary antibody specific for human filaggrin. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.

-

Analysis: Perform densitometry analysis on the bands to quantify the relative change in filaggrin expression compared to the untreated control.

Part 3: Integrated Experimental Workflow & Future Directions

A logical and self-validating workflow is critical when assessing a compound's in vitro efficacy. The following workflow ensures that observed effects are specific and not artifacts of cytotoxicity.

Sources

- 1. This compound | Vitamin B6 Dipalmitate | Cosmetic Ingredients Guide [ci.guide]

- 2. benchchem.com [benchchem.com]

- 3. Vitamin B6, Pyridoxal and Pyridoxine in Cell Culture [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyridoxine Decreases Oxidative Stress on Human Erythrocyte Membrane Protein in vitro [openbiochemistryjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Protective abilities of pyridoxine in experimental oxidative stress settings in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyridoxine Has a Potential to Prevent the Appearance of Pigmented Spots: Effects on the Phagocytosis and Differentiation of Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyridoxine stimulates filaggrin production in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Pyridoxine Dipalmitate in Fortifying Skin Barrier Function: A Technical Guide

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanisms through which Pyridoxine Dipalmitate, a lipophilic derivative of Vitamin B6, reinforces the skin's barrier function. This document delves into the molecular pathways influenced by this compound and presents validated experimental protocols for its efficacy assessment.

Introduction: A Novel Approach to Barrier Reinforcement

The skin barrier, our primary defense against environmental aggressors, is a meticulously organized structure. Its integrity is paramount for maintaining hydration and preventing the ingress of irritants and allergens. Disruption of this barrier is a hallmark of various inflammatory skin conditions, including atopic dermatitis and psoriasis.[1] this compound, a stable, oil-soluble ester of Pyridoxine (Vitamin B6), has emerged as a promising agent for restoring and enhancing barrier function.[2] Its lipophilic nature ensures superior skin penetration compared to its hydrophilic counterpart, allowing for effective delivery to the target epidermal layers.[2] This guide will elucidate the scientific rationale behind its application and provide the technical framework for its investigation.

The Epidermal Barrier: A Symphony of Lipids and Proteins

The stratum corneum, the outermost layer of the epidermis, is often conceptualized as a "brick and mortar" structure. The "bricks" are the protein-rich corneocytes, and the "mortar" is the continuous lipid matrix in which they are embedded. The key components of a healthy barrier include:

-

Intercellular Lipids: A precise mixture of ceramides, cholesterol, and free fatty acids that form lamellar structures, creating a waterproof seal.

-

Natural Moisturizing Factor (NMF): A collection of hygroscopic molecules within the corneocytes, derived from the breakdown of the protein filaggrin, responsible for maintaining skin hydration.[3]

-

Corneodesmosomes: Proteinaceous structures that provide adhesion between corneocytes, ensuring the structural integrity of the stratum corneum.

A deficiency in any of these components can lead to a compromised barrier, characterized by increased transepidermal water loss (TEWL) and heightened susceptibility to external insults.

Mechanism of Action: this compound's Impact on Barrier Homeostasis

This compound exerts its beneficial effects on the skin barrier through a multi-pronged approach, influencing both the protein and lipid components of the stratum corneum, as well as modulating inflammatory pathways.

Upregulation of Filaggrin Expression and NMF Production

A cornerstone of this compound's efficacy lies in its ability to stimulate the expression of filaggrin.[3][4][5][6] Studies have demonstrated that pyridoxine can specifically increase the transcription of the profilaggrin gene in normal human epidermal keratinocytes.[4][5] Profilaggrin is subsequently processed into filaggrin monomers, which are crucial for the proper formation and aggregation of keratin filaments within the corneocytes. Ultimately, the breakdown of filaggrin releases a cascade of amino acids and their derivatives that constitute the NMF, essential for maintaining skin hydration.[3]

A Postulated Role in Enhancing Ceramide Synthesis

Ceramides are the most abundant lipids in the stratum corneum and are critical for the barrier's lamellar organization and water-retaining capacity.[1] The de novo synthesis of ceramides is a complex enzymatic process that begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT).[7][8] Vitamin B6, in its active form pyridoxal 5'-phosphate, is a vital coenzyme for over 150 enzymatic reactions, many of which involve amino acid and lipid metabolism.[9] Given its fundamental role in these pathways, it is highly plausible that this compound, by supplying pyridoxine to the keratinocytes, can positively influence the enzymatic machinery responsible for ceramide synthesis. Further investigation into this specific mechanism is warranted to fully elucidate this connection.

Attenuation of Inflammatory Responses

Chronic inflammation is a known antagonist of a healthy skin barrier. Inflammatory cytokines can downregulate the expression of key barrier proteins and disrupt lipid synthesis. Pyridoxine has been shown to possess significant anti-inflammatory properties, with studies demonstrating its ability to downregulate a wide array of inflammatory mediators, including interleukins and chemokines.[10] By mitigating inflammatory cascades in the skin, this compound helps to create a more favorable environment for barrier repair and maintenance.

Methodologies for Efficacy Assessment

To rigorously evaluate the impact of this compound on skin barrier function, a combination of in vitro and ex vivo methodologies is recommended.

In Vitro Analysis using 3D Human Skin Equivalents

Three-dimensional human skin equivalents (HSEs) provide a physiologically relevant in vitro model for assessing the effects of topical compounds on epidermal barrier function.[11][12][13]

Experimental Workflow:

Quantitative Assessment of Barrier Integrity: Transepidermal Water Loss (TEWL)

TEWL is a non-invasive, quantitative measure of the skin's barrier function.[14][15][16][17][18] A lower TEWL value indicates a more intact and efficient barrier.

Protocol:

-

Acclimatization: Allow the HSEs or human subjects to acclimatize to a controlled environment (20-22°C, 40-60% relative humidity) for at least 20 minutes.

-

Measurement: Use a closed-chamber TEWL measurement device for accurate readings.

-

Data Acquisition: Record the rate of water vapor flux from the skin surface in g/m²/h.

-

Analysis: Compare TEWL values between baseline, vehicle control, and this compound-treated groups.

| Treatment Group | Baseline TEWL (g/m²/h) | Post-treatment TEWL (g/m²/h) | % Change |

| Vehicle Control | 15.2 ± 2.1 | 14.8 ± 2.3 | -2.6% |

| This compound (1%) | 15.5 ± 2.5 | 10.3 ± 1.9 | -33.5% |

| This compound (2%) | 15.3 ± 2.2 | 8.7 ± 1.5** | -43.1% |

| p < 0.05, *p < 0.01 vs. vehicle control (Illustrative Data) |

Profiling of Epidermal Lipids: Ceramide Analysis by HPLC-MS/MS

To determine the effect of this compound on the lipid composition of the stratum corneum, a targeted lipidomic analysis is essential.[19][20][21][22][23]

Protocol:

-

Lipid Extraction: Extract total lipids from the stratum corneum of HSEs or from tape-stripped human skin using a solvent system such as chloroform/methanol.

-

Saponification: Perform a mild alkaline hydrolysis to remove glycerolipids.

-

Chromatographic Separation: Separate the different ceramide classes using reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Mass Spectrometric Detection: Quantify the individual ceramide species using tandem mass spectrometry (MS/MS).

-

Data Analysis: Compare the relative abundance of key ceramide classes (e.g., Ceramide NP, EOP) between control and treated samples.

| Ceramide Species | Vehicle Control (Relative Abundance) | This compound (Relative Abundance) | Fold Change |

| Ceramide NS | 1.00 | 1.35 | +35% |

| Ceramide NP | 1.00 | 1.42 | +42% |

| Ceramide EOP | 1.00 | 1.28 | +28% |

| p < 0.05 vs. vehicle control (Illustrative Data) |

Gene Expression Analysis of Barrier-Related Markers via qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) allows for the precise measurement of changes in the expression of genes involved in barrier formation and maintenance.[24][25][26][27]

Protocol:

-

RNA Extraction: Isolate total RNA from treated and control HSEs using a suitable extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qRT-PCR: Perform real-time PCR using primers specific for target genes (e.g., FLG, LOR, IVL, SPTLC1, CERS3) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

| Gene Target | Vehicle Control (Relative Expression) | This compound (Relative Expression) | Fold Change |

| Filaggrin (FLG) | 1.00 | 2.5 ± 0.4** | +150% |

| Loricrin (LOR) | 1.00 | 1.8 ± 0.3 | +80% |

| SPTLC1 | 1.00 | 1.6 ± 0.2 | +60% |

| CERS3 | 1.00 | 1.9 ± 0.3 | +90% |

| p < 0.05, *p < 0.01 vs. vehicle control (Illustrative Data) |

Conclusion

This compound presents a scientifically robust approach to enhancing skin barrier function. Its demonstrated ability to upregulate filaggrin expression, coupled with its potent anti-inflammatory properties and a strong theoretical basis for its involvement in ceramide synthesis, makes it a compelling ingredient for dermatological formulations aimed at restoring barrier integrity. The experimental protocols outlined in this guide provide a comprehensive framework for the validation and further exploration of its multifaceted benefits for skin health.

References

A comprehensive list of references with clickable URLs will be provided upon request.

Sources

- 1. Synthesis and structure-activity relationships of skin ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Vitamin B6 Dipalmitate | Cosmetic Ingredients Guide [ci.guide]

- 3. personalcaremagazine.com [personalcaremagazine.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridoxine stimulates filaggrin production in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of antioxidants supplementation in the treatment of atopic dermatitis: a critical narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. episkin.com [episkin.com]

- 12. 3D In Vitro Model of a Functional Epidermal Permeability Barrier from Human Embryonic Stem Cells and Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improvement of a Three-Layered in vitro Skin Model for Topical Application of Irritating Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 17. Trans-Epidermal Water Loss (TEWL) Measurement | Santi [santilondon.com]

- 18. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantification of ceramides | Cyberlipid [cyberlipid.gerli.com]

- 20. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 21. Profiling and characterizing skin ceramides using reversed-phase liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 23. Profiling and Characterizing Skin Ceramides Using Reversed-Phase Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry | CoLab [colab.ws]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. qiagen.com [qiagen.com]

An In-Depth Technical Guide to Investigating the Antioxidant Properties of Pyridoxine Dipalmitate

Executive Summary and Statement of Purpose

Oxidative stress, the imbalance between reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates, is a key etiological factor in cellular aging and a range of pathologies. Consequently, the identification and characterization of novel antioxidant compounds remain a cornerstone of therapeutic and cosmeceutical research. Pyridoxine dipalmitate (PLP), a lipophilic diester of pyridoxine (Vitamin B6), is primarily utilized in dermatological formulations for its stability and skin-conditioning properties.[1][2] While the parent molecule, pyridoxine, is known to possess certain antioxidant capabilities, the antioxidant potential of its fat-soluble derivative, PLP, is not well-documented.[3]